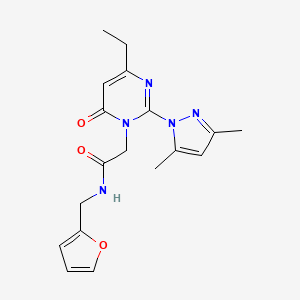
2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)-N-(furan-2-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C18H21N5O3 and its molecular weight is 355.398. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)-N-(furan-2-ylmethyl)acetamide , with CAS Number 1013834-77-9 , is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C18H21N5O3
Molecular Weight: 355.4 g/mol
IUPAC Name: this compound
The biological activity of this compound is primarily attributed to the pyrazole and pyrimidine moieties, which are known for their diverse pharmacological effects. Pyrazole derivatives have been reported to exhibit a range of activities including anti-inflammatory, analgesic, anti-cancer, and antimicrobial properties . The furan group may also contribute to the compound's bioactivity through interactions with various biological targets.
1. Anti-Cancer Activity
Research indicates that pyrazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, compounds similar to the one have shown efficacy against various cancer cell lines through mechanisms such as inhibition of cell proliferation and induction of cell cycle arrest .
2. Anti-inflammatory Effects
The compound has potential anti-inflammatory properties, which are significant for treating conditions like arthritis and other inflammatory diseases. Studies have demonstrated that pyrazole derivatives can reduce the levels of pro-inflammatory cytokines like TNF-alpha and IL-6 .
3. Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Pyrazole derivatives have been evaluated against bacterial strains such as E. coli and Staphylococcus aureus, showing promising results in inhibiting bacterial growth .
Case Studies and Research Findings
A series of studies have been conducted to evaluate the biological activities of compounds related to this compound:
Propiedades
IUPAC Name |
2-[2-(3,5-dimethylpyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1-yl]-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c1-4-14-9-17(25)22(11-16(24)19-10-15-6-5-7-26-15)18(20-14)23-13(3)8-12(2)21-23/h5-9H,4,10-11H2,1-3H3,(H,19,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRSCSWQSZLERT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)NCC3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













